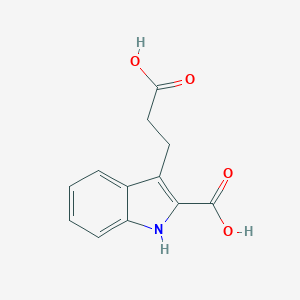

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

Descripción general

Descripción

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indole-2-carboxylic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the carboxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization and chromatography may be used to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, resulting in a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, including:

- Oxidation : Can yield oxo derivatives.

- Reduction : Carboxylic acid groups can be converted to alcohols.

- Substitution : The indole ring can undergo electrophilic substitution reactions.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit antimicrobial effects.

- Anticancer Activity : Research indicates potential anticancer properties, prompting investigations into its mechanism of action against cancer cells .

Pharmaceutical Development

This compound derivatives have shown promise as drug candidates:

- GPR17 Agonists : Certain derivatives have been identified as moderately potent GPR17 agonists, which may serve as novel therapeutic targets for inflammatory diseases. Structure-activity relationship (SAR) studies highlight the importance of specific substituents in enhancing biological activity .

| Compound | EC50 (nM) | Biological Activity |

|---|---|---|

| PSB-1737 | 270 | GPR17 Agonist |

| PSB-18422 | 27.9 | GPR17 Agonist |

| PSB-18484 | 32.1 | GPR17 Agonist |

| PSB-17183 | 115 | Partial Agonist |

Industrial Applications

In addition to its research applications, this compound finds uses in various industrial sectors:

- Dyes and Pigments : The compound can be utilized in the production of dyes and pigments due to its stable chemical structure.

- Chemical Manufacturing : Its versatility allows it to be used in the synthesis of other industrial chemicals .

Case Studies

Several studies have explored the applications and effects of derivatives of this compound:

- GPR17 Receptor Studies : A study demonstrated that specific derivatives exhibited high selectivity for the GPR17 receptor, indicating their potential utility in treating inflammatory conditions .

- Calcium Mobilization Assays : Research involving calcium mobilization assays showed that certain derivatives could effectively induce calcium release in astrocytoma cells transfected with human GPR17, further confirming their biological relevance .

Mecanismo De Acción

The mechanism of action of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of carboxyethyl and carboxylic acid groups may influence its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

Indole-2-carboxylic acid: Lacks the carboxyethyl group, resulting in different chemical properties and reactivity.

3-(2-carboxyethyl)indole: Similar structure but lacks the second carboxylic acid group.

Indole-3-acetic acid: A well-known plant hormone with different functional groups and biological activity.

Uniqueness

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both carboxyethyl and carboxylic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Actividad Biológica

3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid (commonly referred to as 3-(2-CEIC)) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SARs), and potential therapeutic applications, particularly in cancer and viral infections.

Overview of Biological Activities

Research indicates that 3-(2-CEIC) exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which may help in mitigating oxidative stress in cells.

- Inhibition of DNA Polymerases : 3-(2-CEIC) acts as a potent inhibitor of DNA polymerases, crucial enzymes involved in DNA replication. This inhibition can effectively halt the polymerization process, making it a valuable tool in molecular biology applications such as PCR.

- Potential Anti-Cancer Activity : By inhibiting DNA polymerases, 3-(2-CEIC) may slow down the proliferation of cancer cells, which often rely on rapid DNA replication.

- GPR17 Agonism : Certain derivatives of 3-(2-CEIC) have been identified as agonists for GPR17, a receptor implicated in inflammatory diseases. This suggests potential therapeutic avenues for treating such conditions .

Inhibition of DNA Polymerases

The primary mechanism by which 3-(2-CEIC) exerts its biological effects is through the inhibition of DNA polymerases. Binding studies reveal that 3-(2-CEIC) interacts with the active site of these enzymes, preventing the incorporation of nucleotides into the growing DNA strand. This property is particularly relevant in cancer research, where controlling cell division is critical.

Interaction with HIV-1 Integrase

Recent studies have highlighted the potential of 3-(2-CEIC) derivatives as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The indole core and carboxyl groups in these compounds are believed to chelate magnesium ions within the active site of integrase, disrupting its function. For instance, structural optimizations have led to derivatives with improved inhibitory activity against integrase, showing IC50 values as low as 0.13 μM .

Structure-Activity Relationships (SAR)

The biological activity of 3-(2-CEIC) can be significantly influenced by structural modifications. Key findings include:

- Positioning of Substituents : Modifications at the C6 position with halogenated groups have been shown to enhance integrase inhibition. For example, compounds with halogenated phenyl groups at this position exhibited IC50 values ranging from 1.05 to 6.85 μM .

- Indole Core Modifications : Introducing long branches at the C3 position improves interactions within the hydrophobic cavity near the active site of integrase, further enhancing inhibitory effects .

Antiviral Activity

A study focused on optimizing indole-2-carboxylic acid derivatives demonstrated that specific modifications could lead to significant improvements in antiviral activity against HIV-1 integrase. The optimized compound showed an IC50 value of 0.13 μM, indicating high potency as a potential antiviral agent .

Cancer Research

In cancer models, compounds derived from 3-(2-CEIC) were tested for their ability to inhibit cell proliferation. The results indicated that these compounds could effectively slow down the growth of various cancer cell lines by interfering with their DNA replication processes.

Data Table: Summary of Biological Activities and IC50 Values

Propiedades

IUPAC Name |

3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJQAPYDPPKJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185425 | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-28-9 | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.